2-Fluoro-4-methylbenzene-1-sulfonyl fluoride
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Overview
Description
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. This particular compound has a fluorine atom and a methyl group attached to the benzene ring, making it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride typically involves the direct fluorosulfonylation of the corresponding aromatic precursor. One common method is the reaction of 2-Fluoro-4-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling selective labeling and modification of biomolecules.
Drug Discovery: It is employed in the design and synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Materials Science: The compound is utilized in the preparation of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can inhibit the activity of target enzymes, leading to various biological effects. The compound’s ability to selectively react with specific nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylbenzene-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Fluoro-2-methylbenzenesulfonyl chloride: Another related compound with a different substitution pattern on the benzene ring.
2-Chloro-4-fluorotoluene: A structurally related compound with a chlorine atom instead of a sulfonyl group.
Uniqueness
2-Fluoro-4-methylbenzene-1-sulfonyl fluoride is unique due to its specific combination of a fluorine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H6F2O2S |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-fluoro-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
AMKUGJBMOOUSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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